Lapatinib metabolite M1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

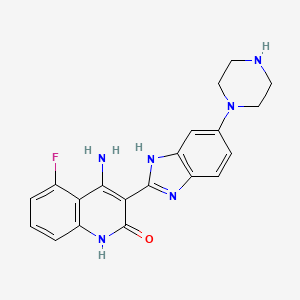

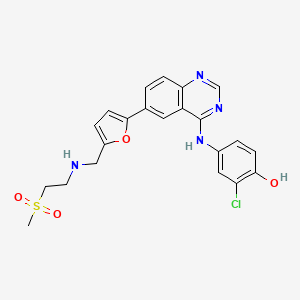

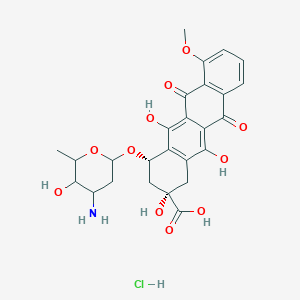

Lapatinib metabolite M1, also known as O-debenzylated lapatinib, is a primary phenolic metabolite of lapatinib. Lapatinib is a tyrosine kinase inhibitor used in the treatment of advanced or metastatic breast cancer. The metabolite M1 is formed through the O-dealkylation of lapatinib by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5 .

Mecanismo De Acción

Target of Action

The primary targets of Lapatinib Metabolite M1 are the human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . These receptors play a crucial role in the regulation of cell growth and survival .

Mode of Action

This compound acts intracellularly by reversibly binding to the cytoplasmic ATP-binding site of the kinase, preventing receptor phosphorylation and activation . This inhibition blocks the phosphorylation and activation of downstream second messengers (Erk1/2 and Akt), thereby regulating cellular proliferation and survival in HER1/EGFR/ERBB1 and HER2/ERBB2-expressing tumors .

Biochemical Pathways

The metabolism of this compound involves a series of biochemical pathways. The compound undergoes glucuronidation and sulfation, which are thought to be major detoxication pathways for lapatinib in preclinical species . This process limits the formation of the quinoneimine reactive metabolite . The metabolism of this compound is highly correlated with the rates of M1 formation, suggesting that O-dealkylation may be the rate-limiting step in lapatinib biotransformation .

Pharmacokinetics

This compound undergoes extensive metabolism, primarily by CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 to a variety of oxidated metabolites . The fecal elimination pathway is predominant, representing a median of 92% of the dose with lapatinib as the largest component .

Result of Action

The action of this compound results in the inhibition of cellular growth and proliferation, leading to enhanced apoptosis . In the metabolically competent human hepatic HepaRG cell line, this compound was found to be more cytotoxic compared with the parent drug lapatinib .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, inter-individual variability in the formation and clearance pathways of this compound likely influences the hepatic exposure to reactive metabolites and may affect the risk for hepatotoxicity .

Análisis Bioquímico

Biochemical Properties

Lapatinib metabolite M1 interacts with several enzymes and proteins. It is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 . The metabolite M1 undergoes glucuronidation and sulfation, which are thought to be major detoxication pathways for Lapatinib . This process involves the enzyme UGT1A1, which catalyzes the hepatic glucuronidation of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It enhances the sensitivity to ABCB1 or ABCG2 substrates in cells expressing these transporters . Moreover, it significantly increases the accumulation of doxorubicin or mitoxantrone in ABCB1- or ABCG2-overexpressing cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the function of ATP-binding cassette (ABC) transporters by binding to their ATP-binding sites . Furthermore, it stimulates the ATPase activity of both ABCB1 and ABCG2 and inhibits the photolabeling of ABCB1 or ABCG2 with [125I]iodoarylazidoprazosin in a concentration-dependent manner .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the formation of M1-glucuronide by human liver microsomes from UGT1A1-genotyped donors was significantly correlated with UGT1A1 activity . This suggests that O-dealkylation may be the rate-limiting step in Lapatinib biotransformation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, one study found that a dose of 40 mg/kg/day of Lapatinib led to grade 3 toxicity in dogs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes extensive metabolism, primarily by CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 to a variety of oxidated metabolites . Furthermore, it undergoes glucuronidation and sulfation, which are thought to be major detoxication pathways for Lapatinib .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is primarily metabolized in the liver, and fecal elimination is the predominant pathway, representing a median of 92% of the dose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lapatinib metabolite M1 is synthesized through the O-dealkylation of lapatinib. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 . The reaction conditions typically involve the use of human liver microsomes or recombinant enzymes in the presence of NADPH as a cofactor .

Industrial Production Methods

Industrial production of this compound involves the use of biotransformation processes with human liver microsomes or recombinant cytochrome P450 enzymes. The reaction is carried out under controlled conditions to ensure the efficient conversion of lapatinib to its metabolite .

Análisis De Reacciones Químicas

Types of Reactions

Lapatinib metabolite M1 undergoes several types of chemical reactions, including:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1.

Sulfation: Catalyzed by sulfotransferases (SULTs).

Oxidation: Mediated by aldehyde oxidase.

Common Reagents and Conditions

Glucuronidation: UDP-glucuronic acid (UDPGA) and UGT enzymes.

Sulfation: 3’-phosphoadenosine 5’-phosphosulfate (PAPS) and SULT enzymes.

Oxidation: Aldehyde oxidase and molecular oxygen.

Major Products Formed

M1-glucuronide: Formed through glucuronidation.

M1-sulfate: Formed through sulfation.

Quinoneimine-GSH conjugate: Formed through oxidation and subsequent conjugation with glutathione.

Aplicaciones Científicas De Investigación

Lapatinib metabolite M1 has several scientific research applications, including:

Pharmacokinetics and Metabolism Studies: Used to study the metabolism and detoxication pathways of lapatinib.

Toxicology Research: Investigated for its role in lapatinib-induced hepatotoxicity.

Drug Interaction Studies: Used to evaluate the interactions between lapatinib and other drugs metabolized by cytochrome P450 enzymes.

Comparación Con Compuestos Similares

Lapatinib metabolite M1 can be compared with other similar compounds, such as:

Gefitinib: Another tyrosine kinase inhibitor used in cancer treatment.

Erlotinib: A tyrosine kinase inhibitor with a similar mechanism of action.

Afatinib: An irreversible tyrosine kinase inhibitor targeting EGFR and HER2.

This compound is unique due to its specific formation through the O-dealkylation of lapatinib and its subsequent detoxication pathways involving glucuronidation and sulfation .

Propiedades

IUPAC Name |

2-chloro-4-[[6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-yl]amino]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O4S/c1-32(29,30)9-8-24-12-16-4-7-21(31-16)14-2-5-19-17(10-14)22(26-13-25-19)27-15-3-6-20(28)18(23)11-15/h2-7,10-11,13,24,28H,8-9,12H2,1H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTCWAMLLWYBEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268997-70-1 |

Source

|

| Record name | o-Dealkylated lapatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268997701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEALKYLATED LAPATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PL9CEZ8WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)

![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)